molecular formula C8H9ClO3 B1599000 Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate CAS No. 35351-32-7

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate

Cat. No. B1599000
CAS RN: 35351-32-7
M. Wt: 188.61 g/mol
InChI Key: DFCNNNDDPZDIOT-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, also known as MFC, is an organic compound with the molecular formula C7H8ClO3. It is an important intermediate in the synthesis of many organic compounds and is widely used in the production of pharmaceuticals, agrochemicals, and other chemicals. MFC is also used in the manufacture of polymers, resins, and various other materials. This compound has a wide range of applications in many industries, making it an important chemical for research and development.

Scientific Research Applications

  • Biomass Valorization

    • Application : CMF is used as a building block in the valorization of biomass . It’s produced from lignocellulosic biomass and has received attention due to its outstanding synthetic possibilities .
    • Method : The production of CMF takes place at milder reaction conditions, and its lower polarity enables easier separation with the aid of organic media .
    • Results : The production of CMF has given rise to several interesting products, including 2,5-dimethylfuran, 2,5-furandicarboxylic acid, and 5-methylfurfural .
  • Synthesis of Secondary Amines

    • Application : CMF can be used in the synthesis of secondary amines .
    • Method : The synthesis occurs under conditions of 80 °C and 15 h .
    • Results : The two secondary amines produced, 1-(5-(chloromethyl)furan-2-yl)-N-methylmethamine and N-methyl-1-(5-methyl)furan-2-yl)-N-methylmethamine, were both observed under identical conditions with respective yields of 76% and 9% .
  • Production of Methylfurfuryl Furan (MFF)

    • Application : Selective reduction of CMF can lead to the production of MFF .
    • Method : The method involves the selective reduction of CMF .
    • Results : MFF is a potential fuel oxygenate and a renewable chemical intermediate for synthesizing various value-added chemicals .
  • Refrigerant

    • Application : Chloromethane, also known as methyl chloride, has been used as a refrigerant .
    • Method : It was used in refrigeration systems due to its high volatility .
    • Results : Although it’s no longer commonly used due to its flammability and toxicity, it played a significant role in the development of refrigeration technology .
  • Organic Synthesis

    • Application : 5-Chloromethylfurfural (CMF) is used as a reagent in organic synthesis .
    • Method : It’s obtained by the dehydration of fructose and other cellulose derivatives using hydrochloric acid .
    • Results : It can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .
  • Anti-tumor Histone Deacetylase (HDAC) Inhibitors
    • Application : Methyl 5-(chloromethyl)furan-2-carboxylate is used as a versatile building block in the synthesis of various biologically relevant compounds. It was used in the synthesis of conjugated hydroxamic acids as potent anti-tumor histone deacetylase (HDAC) inhibitors .
    • Method : The specific methods of application or experimental procedures would be detailed in the original research .
    • Results : The results or outcomes obtained would be specific to the individual research study .

properties

IUPAC Name

methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCNNNDDPZDIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408314
Record name Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate

CAS RN

35351-32-7
Record name 3-Furancarboxylic acid, 5-(chloromethyl)-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35351-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KV Potapov, RA Novikov, MA Novikov, PN Solyev… - Molecules, 2023 - mdpi.com
Bacterial cystathionine γ-lyase (bCSE) is the main producer of H 2 S in pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, etc. The suppression of bCSE …
Number of citations: 8 www.mdpi.com

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